molecular formula C7H4ClN3O2 B3356610 5-Chloro-3-nitroimidazo[1,2-a]pyridine CAS No. 67625-23-4

5-Chloro-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B3356610
CAS No.: 67625-23-4
M. Wt: 197.58 g/mol
InChI Key: ISZHTEIJUPZDHK-UHFFFAOYSA-N
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Description

5-Chloro-3-nitroimidazo[1,2-a]pyridine is a high-value chemical scaffold in medicinal chemistry and drug discovery research, particularly in the development of novel anti-infective agents. Compounds based on the imidazo[1,2-a]pyridine core have demonstrated exceptional potency against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, with some analogues exhibiting low nanomolar minimum inhibitory concentrations (MIC) . The nitroaromatic moiety is a key pharmacophore, allowing these compounds to act as prodrugs that are selectively activated by nitroreductase (NTR) enzymes present in certain parasites and bacteria, but not in mammalian cells . This mechanism enables targeted bioactivation within pathogens, leading to selective toxicity and a promising therapeutic window, as evidenced by low cytotoxicity in human HepG2 cell lines (CC50 > 100 μM) for related compounds . Furthermore, advanced derivatives of this chemical class have been designed to be nongenotoxic, showing negative results in both Ames and comet assays, which addresses a major liability associated with many other nitroaromatics and enhances their potential as lead compounds . Researchers utilize this reagent to synthesize new molecules for screening against neglected tropical diseases such as visceral leishmaniasis, Human African Trypanosomiasis, and Chagas disease, making it a crucial building block in the antiparasitic and antibacterial drug discovery pipeline . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-2-1-3-6-9-4-7(10(5)6)11(12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZHTEIJUPZDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-nitroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 2-amino-5-chloropyridine with 1,3-dichloroacetone, followed by nitration at the 3rd position. The reaction is usually carried out in refluxing ethanol . The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 5-chloro-3-nitroimidazo[1,2-a]pyridine
  • Molecular Formula : C7H4ClN3O2
  • Molecular Weight : 197.58 g/mol
  • Canonical SMILES : C1=CC2=NC=C(N2C(=C1)Cl)N+[O-]

The compound features a chlorine atom at the 5th position and a nitro group at the 3rd position on the imidazo[1,2-a]pyridine ring, which contributes to its unique reactivity and biological properties.

Antituberculosis Activity

This compound has been identified as a promising candidate for treating multidrug-resistant strains of Mycobacterium tuberculosis. Research indicates that it exhibits potent activity against these strains, with minimum inhibitory concentrations (MICs) significantly lower than those of existing treatments like PA-824. For instance, compound 18 from related studies showed MIC values of less than 0.03 to 0.8 μM against various drug-resistant strains .

Antimicrobial Properties

The compound demonstrates broad-spectrum antimicrobial activity against various bacterial and protozoal pathogens. It has shown effectiveness against resistant strains of bacteria, making it an important candidate for developing new antibiotics .

Antiparasitic Effects

In vitro studies have revealed that this compound exhibits significant antiparasitic activity against Leishmania species and Trypanosoma brucei, with IC50 values ranging from 1–2.1 μM. These findings suggest its potential for treating diseases such as leishmaniasis and Chagas disease while maintaining low cytotoxicity towards human liver cells (HepG2) .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclocondensation reactions followed by nitration processes. Recent advancements in synthetic methodologies have allowed for the generation of diverse libraries of derivatives through techniques such as palladium-catalyzed reactions and late-stage modifications, enhancing the compound's potential for drug development .

Activity TypeTarget Organism/ConditionIC50 Values (μM)Notes
AntimicrobialMycobacterium tuberculosisVariesEffective against multidrug-resistant strains
AntiparasiticLeishmania donovani1–2.1Low cytotoxicity to human HepG2 cells
AntiparasiticTrypanosoma brucei, T. cruzi1.3–2.2Potential treatment for Chagas disease

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings

Electronic Effects :

  • The chlorine atom in 5-Chloro-3-nitroimidazo[1,2-a]pyridine deactivates the aromatic ring, reducing susceptibility to electrophilic attacks compared to 5-methyl derivatives .
  • Methyl groups (e.g., in 5-Methyl-3-nitroimidazo[1,2-a]pyridine) increase electron density, promoting reactions such as halogenation at adjacent positions .

Synthetic Flexibility: Bulky substituents (e.g., phenylthio groups in the 6-chloro derivative) complicate further modifications due to steric hindrance . Chlorination of methyl-substituted analogs (e.g., 3-Chloro-5-methylimidazo[1,2-a]pyridine) proceeds via intermediates like 1-halogenoimidazo[1,2-a]pyridinium salts, highlighting substituent-dependent pathways .

Research Implications

  • Drug Design : The electron-withdrawing nitro and chloro groups in this compound may enhance stability in biological environments, making it a candidate for antimicrobial or anticancer agents.
  • Reactivity Tuning : Substituting chlorine with methyl or thioether groups alters electronic and steric properties, enabling tailored synthesis of imidazo[1,2-a]pyridines for specific applications .

Biological Activity

5-Chloro-3-nitroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that contributes to its distinct chemical and biological properties. The presence of a chlorine atom and a nitro group enhances its reactivity and targets various biological pathways.

The mechanism of action for this compound primarily involves the inhibition of essential enzymes in microbial pathogens. The nitro group undergoes bioreduction within microbial cells, generating reactive nitrogen species that damage cellular components, leading to cell death . This property underlies its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial and protozoal pathogens. It has shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, making it a candidate for antituberculosis therapy .

Antiparasitic Effects

In vitro studies have demonstrated that this compound possesses significant antiparasitic activity. For instance, it has been reported to exhibit low cytotoxicity towards human liver cells (HepG2) while displaying effective activity against Leishmania species with IC50 values ranging from 1–2.1 μM . Additionally, it has shown promising results against Trypanosoma brucei and Trypanosoma cruzi, indicating its potential in treating diseases like leishmaniasis and Chagas disease .

Study on Antileishmanial Activity

A study evaluated the efficacy of this compound against Leishmania donovani. The results indicated that the compound was selectively bioactivated by nitroreductases present in the parasite, leading to enhanced antiparasitic activity. The IC50 values were significantly lower in strains overexpressing these enzymes .

Antituberculosis Research

Another investigation focused on the compound's antituberculosis properties. The study revealed that this compound effectively inhibited the growth of multidrug-resistant M. tuberculosis, suggesting its potential as a novel therapeutic agent in tuberculosis treatment .

Summary of Biological Activities

Activity TypeTarget Organism/ConditionIC50 Values (μM)Notes
AntimicrobialM. tuberculosisVariesEffective against multidrug-resistant strains
AntiparasiticL. donovani1–2.1Low cytotoxicity to human HepG2 cells
AntiparasiticT. brucei, T. cruzi1.3–2.2Potential treatment for Chagas disease

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-3-nitroimidazo[1,2-a]pyridine, and how are yields optimized?

Answer:
The synthesis typically involves cyclocondensation of halogenated precursors with nitro-group-bearing intermediates. For example, analogous compounds like 3-nitroimidazo[1,2-b]pyridazine derivatives are synthesized via cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration . Yield optimization often hinges on solvent selection (e.g., polar aprotic solvents for improved reaction kinetics), stoichiometric control of nitrating agents (e.g., HNO₃/H₂SO₄), and microwave-assisted protocols to reduce reaction times . Purification via column chromatography or recrystallization is critical to isolate high-purity products (>95%) .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:
Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substitution patterns. For example, nitro group placement at C3 is validated by deshielded aromatic proton signals (δ 8.5–9.5 ppm) and coupling constants .
  • IR Spectroscopy : Nitro group stretching vibrations appear at ~1512–1347 cm⁻¹, while C–Cl bonds show peaks near 765 cm⁻¹ .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signature) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in analogous triazolopyridine derivatives .

Advanced: What challenges arise in achieving regioselective functionalization of the imidazo[1,2-a]pyridine core, and how are they addressed?

Answer:
Regioselectivity is complicated by the compound’s electron-deficient aromatic system and steric hindrance. Key strategies include:

  • Friedel-Crafts Acylation : Directed by meta-directing nitro groups, enabling selective C-2 functionalization .
  • Catalytic Methods : Zinc chloride or palladium catalysts enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura for C-6 substitution) .
  • Protecting Groups : Temporary protection of reactive sites (e.g., nitro reduction to amine for subsequent derivatization) . Computational modeling (DFT) can predict reactive sites to guide synthetic design .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in antimicrobial or anticancer activity often stem from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or viability tests (MTT vs. resazurin). Standardizing protocols and using positive controls (e.g., ciprofloxacin for antibacterial assays) improves reproducibility .
  • Solubility Issues : Poor aqueous solubility may lead to false negatives. Use of DMSO carriers (≤1% v/v) or prodrug strategies (e.g., esterification) enhances bioavailability .
  • Structural Analogues : Confirming purity and regiochemistry via NMR/X-ray to rule out isomer contamination .

Advanced: What computational approaches are used to study structure-activity relationships (SAR) of this compound derivatives?

Answer:

  • Molecular Docking : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For example, nitro group orientation in the binding pocket correlates with anti-inflammatory activity .
  • QSAR Models : Utilizes descriptors like logP, polar surface area, and H-bond acceptor count to optimize pharmacokinetic properties .
  • MD Simulations : Assesses stability of ligand-target complexes over time, identifying critical interactions (e.g., π-π stacking with pyridine rings) .

Advanced: How does the stability of this compound vary under different experimental conditions?

Answer:

  • pH Sensitivity : The nitro group is stable under acidic conditions but may degrade in strong bases (pH >10). Storage in inert atmospheres (N₂) prevents reduction to amine derivatives .
  • Thermal Stability : Decomposition occurs above 200°C, but microwave-assisted reactions (controlled at 80–120°C) maintain integrity .
  • Light Exposure : UV light induces radical formation; amber glassware or dark storage is recommended .

Advanced: What strategies are employed to improve the pharmacokinetic profile of this compound for in vivo studies?

Answer:

  • Prodrug Design : Masking the nitro group as a phosphonate ester enhances membrane permeability .
  • Lipid Formulations : Nanoemulsions or liposomes improve solubility and reduce hepatic first-pass metabolism .
  • Metabolic Stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C-2 reduces CYP450-mediated oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
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5-Chloro-3-nitroimidazo[1,2-a]pyridine

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